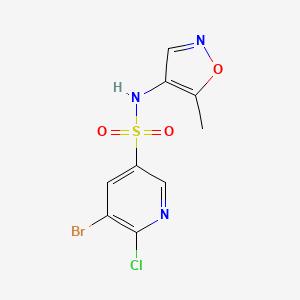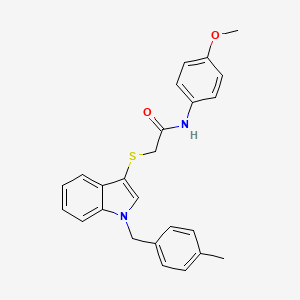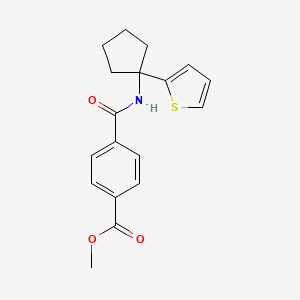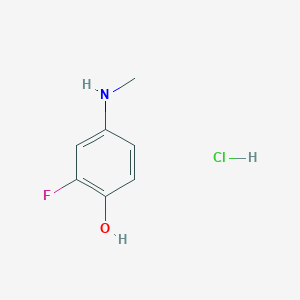
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide, commonly referred to as BCS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. BCS has a unique chemical structure that makes it a valuable tool for investigating various biochemical and physiological processes. In
作用机制
The mechanism of action of BCS is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. BCS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. BCS has also been shown to bind to the GABA-A receptor in the brain, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
BCS has been shown to have a range of biochemical and physiological effects. In cancer cells, BCS has been shown to inhibit cell proliferation and induce apoptosis. In the brain, BCS has been shown to modulate the activity of neurotransmitters such as GABA and glutamate. BCS has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One of the main advantages of BCS for lab experiments is its unique chemical structure, which makes it a valuable tool for investigating specific biochemical and physiological processes. BCS is also relatively easy to synthesize and has a high level of purity. However, there are some limitations to using BCS in lab experiments. For example, BCS has a relatively short half-life, which means that it may not be suitable for long-term studies. BCS also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research involving BCS. One area of interest is the development of new drugs based on the structure of BCS. Researchers are also investigating the potential therapeutic benefits of BCS in a range of diseases, including cancer, neurological disorders, and inflammatory diseases. Another area of interest is the development of new synthesis methods for BCS that can improve its yield and purity. Overall, BCS is a promising compound with a wide range of potential applications in scientific research.
合成方法
The synthesis of BCS involves the reaction of 5-bromo-6-chloropyridin-3-amine with 5-methyl-1,2-oxazole-4-carboxylic acid to form the corresponding amide. This amide is then treated with sulfuryl chloride to produce BCS. The overall yield of this synthesis method is approximately 40%.
科学研究应用
BCS has been used in a wide range of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, BCS has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, BCS has been used to study the role of certain neurotransmitters in the brain. In drug discovery, BCS has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O3S/c1-5-8(4-13-17-5)14-18(15,16)6-2-7(10)9(11)12-3-6/h2-4,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYLMQUIHJPWHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl (E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2387860.png)




![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2387870.png)